3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5/c1-19-16-20-13-5-3-2-4-10(13)15-22-21-14(23(15)16)9-6-7-11(17)12(18)8-9/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOREYAWFYSPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-met/vegfr-2 kinases. These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer treatment.
Mode of Action
Similar compounds have been found to inhibit their targets by binding to them, thereby preventing their normal function. This can lead to a variety of downstream effects, depending on the specific target and its role in cellular processes.
Biochemical Pathways
Inhibition of kinases like c-met and vegfr-2 can affect multiple pathways involved in cell growth and angiogenesis. This can lead to a decrease in tumor growth and metastasis in cancerous cells.
Pharmacokinetics
Similar compounds have been found to have satisfactory activity compared to lead compounds. This suggests that they may have favorable pharmacokinetic properties, although further studies would be needed to confirm this.
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines. This suggests that they may be effective in inhibiting the growth of these cells.
Biological Activity
The compound 3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS No. 477853-46-6) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.20 g/mol. The structural features include a triazole ring fused with a quinazoline moiety, which is significant for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . Research indicates that derivatives with similar structures exhibit potent inhibitory effects against various cancer cell lines through mechanisms involving:
- Inhibition of Kinases : The compound has shown promising results against targets such as EGFR and VEGFR-2, with IC50 values indicating effective potency .
- Induction of Apoptosis : In vitro studies have suggested that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest primarily at the G1 phase .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bactericidal Effects : Quinazoline derivatives have been documented to possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .
- Antiviral Potential : Some studies suggest that related compounds may also exhibit antiviral activities, although specific data on this compound is limited .
Other Pharmacological Activities
Additionally, quinazoline derivatives have been explored for other therapeutic effects:
- Analgesic and Anti-inflammatory Effects : Some derivatives have demonstrated analgesic properties in animal models.
- Antimalarial Activity : Certain quinazoline compounds have shown effectiveness against malaria parasites, indicating a broad spectrum of biological activity .
Study 1: Anticancer Evaluation
In a study assessing the cytotoxic effects of various quinazoline derivatives, the compound was evaluated alongside others in terms of its ability to inhibit cell proliferation in human cancer cell lines. The results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.35 ± 0.11 | HCT-116 |
| Sorafenib | 3.20 ± 0.15 | HCT-116 |
The compound demonstrated comparable efficacy to established anticancer drugs, underscoring its potential as a therapeutic agent .
Study 2: Antimicrobial Activity
A comparative study on the antimicrobial effects of quinazoline derivatives revealed:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| Control (Ampicillin) | 10 | Staphylococcus aureus |
This study indicated that while the compound is effective against certain bacteria, it may require further optimization for enhanced activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
5-(4'-Diphenylamino-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazoline () Substituents: Biphenyl group at position 5, trifluoromethylphenyl at position 3. Properties: Exhibits strong fluorescence in toluene and solid states due to extended π-conjugation from the biphenyl group. Solvatochromic behavior observed .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine () Substituents: 3-Methylphenyl at position 3, dimethoxyphenylethylamine at position 4. Properties: Molecular weight = 439.52 g/mol; likely modulates receptor binding due to the ethylamine side chain .
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()
- Substituents : 4-Methylphenyl at position 3, diethoxyphenylethylamine at position 5.
- Properties : Molecular weight = 467.6 g/mol; increased hydrophobicity from diethoxy groups .
- Comparison : The dichlorophenyl group in the target compound may confer stronger electron-withdrawing effects, influencing reactivity and binding affinity compared to methylphenyl substituents.
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
